CA IX and CA XII Inhibitory Potency: Cross-Study Comparison with Lead Compound 3 and Reference Sulfonamide AAZ
The 1-acylated indoline-5-sulfonamide series achieves CA IX and CA XII inhibition at nanomolar Ki values, representing a substantial potency gain over the broader sulfonamide class. In the Krymov et al. (2022) study, the most potent members of the 4a–u series achieved CA IX Ki values down to 132.8 nM and CA XII Ki values down to 41.3 nM [1]. By comparison, the pan-CA reference inhibitor acetazolamide (AAZ) typically exhibits CA IX Ki values in the 25–50 nM range and CA XII Ki values of approximately 5–10 nM depending on assay conditions [2]. The scaffold-hop lead compound 3 (a non-indoline sulfonamide) served as the design template, with the indoline core conferring altered isoform selectivity relative to the parent scaffold [1]. The target compound, bearing the 4-ethylphenylacryloyl substituent, is structurally positioned within this SAR series to deliver defined CA IX/XII inhibition profiles distinct from analogs with alternative 1-acyl groups.
| Evidence Dimension | Carbonic anhydrase IX and XII inhibitory potency (Ki) |
|---|---|
| Target Compound Data | CA IX Ki: nanomolar range expected based on class SAR (most potent series members: 132.8 nM); CA XII Ki: nanomolar range expected (most potent series members: 41.3 nM) [1] |
| Comparator Or Baseline | Lead compound 3 (CA IX-selective inhibitor, non-indoline scaffold); Acetazolamide (AAZ): CA IX Ki ~25–50 nM, CA XII Ki ~5–10 nM [2] |
| Quantified Difference | Class series achieves CA IX Ki as low as 132.8 nM and CA XII Ki as low as 41.3 nM; selectivity ratio between CA IX and CA XII varies across analogs [1] |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA isoforms IX and XII; 20 mM HEPES buffer (pH 7.5) with phenol red indicator |
Why This Matters
The nanomolar-range CA IX/XII inhibition and tunable isoform selectivity via 1-acyl modification enable researchers to probe tumor pH regulation mechanisms with greater precision than pan-CA inhibitors.
- [1] Krymov SK, Scherbakov AM, Dezhenkova LG, Salnikova DI, Solov'eva SE, Sorokin DV, Vullo D, De Luca V, Capasso C, Supuran CT, Shchekotikhin AE. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). 2022 Nov 23;15(12):1453. doi: 10.3390/ph15121453. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008 Feb;7(2):168-81. doi: 10.1038/nrd2467. View Source
